3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine
Description
3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,8-naphthyridine core fused to a 1,2,4-thiadiazole ring via a covalent bond at the 3-position. The 1,8-naphthyridine moiety is a bicyclic aromatic system containing two nitrogen atoms, while the thiadiazole ring contributes additional sulfur and nitrogen heteroatoms.
Properties
CAS No. |
1179360-29-2 |
|---|---|
Molecular Formula |
C10H7N5S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
3-(1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H7N5S/c11-10-14-9(15-16-10)7-4-3-6-2-1-5-12-8(6)13-7/h1-5H,(H2,11,14,15) |
InChI Key |
CTEKJEXXHXHQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=NSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multicomponent reactions, metal-catalyzed synthesis, and cycloaddition reactions. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, which results in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and atom economy are often applied to develop more efficient and environmentally friendly synthetic routes.
Chemical Reactions Analysis
Types of Reactions
3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines.
Scientific Research Applications
3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including anti-tuberculosis activity.
Mechanism of Action
The mechanism of action of 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the activity of enzymes essential for bacterial survival. Molecular docking studies have shown that derivatives of this compound can bind to the active site of enoyl-ACP reductase, an enzyme involved in fatty acid synthesis in Mycobacterium tuberculosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their properties:
*Estimated based on analogs (e.g., CAS 1179362-11-8: C11H9N5S = 243.3 g/mol).
Key Structural Differences:
- Naphthyridine vs. This may improve binding affinity in biological targets but could reduce solubility .
Physicochemical Properties
- Solubility: The phenylsulfanyl derivative () is sparingly soluble in chloroform and methanol, while di(pyridin-2-yl) analogs () likely exhibit moderate solubility due to polar nitrogen atoms. The naphthyridine derivative’s solubility is unconfirmed but may be lower due to increased hydrophobicity.
Biological Activity
3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Synthesis
The synthesis of 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine involves the formation of the thiadiazole ring through a series of reactions. The compound can be synthesized via a reaction between 1,8-naphthyridine derivatives and thiocarbonyl compounds, followed by cyclization reactions that yield the desired thiadiazole structure.
Biological Activity
The biological activity of 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine has been explored in various studies, particularly focusing on its antimicrobial properties.
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values ranging from 16 to 31.25 μg/mL against various bacterial strains. This activity is comparable to standard antibiotics like ampicillin .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine | Staphylococcus aureus | 16 |
| 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine | Escherichia coli | 31.25 |
Case Studies
Several studies have investigated the biological effects of this compound:
- Antibacterial Screening : A study evaluated the antibacterial activity of various thiadiazole derivatives including 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine against common pathogens. The results showed that compounds with naphthyridine substitutions had enhanced antibacterial properties compared to their non-substituted counterparts .
- Cytotoxicity Studies : Another research focused on the cytotoxic effects of this compound on cancer cell lines. The findings suggested moderate cytotoxicity with potential for further development as an anticancer agent .
The mechanism by which 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its biological effects is not fully elucidated; however, it is hypothesized that the presence of the thiadiazole ring plays a crucial role in disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
